![molecular formula C18H16ClN3OS B2734888 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopropanecarboxamide CAS No. 920398-34-1](/img/structure/B2734888.png)
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopropanecarboxamide” is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopropanecarboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of a 2-aminothiophenol derivative with a suitable carboxylic acid or its derivative.
Introduction of the chloro and methyl groups: These substituents can be introduced through electrophilic aromatic substitution reactions.
Attachment of the pyridin-2-ylmethyl group: This step might involve a nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with a pyridin-2-ylmethyl halide.
Formation of the cyclopropanecarboxamide: The final step could involve the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopropanecarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove certain functional groups or to convert them into different ones.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases such as cancer, infections, or neurological disorders.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopropanecarboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to the active site, altering the protein’s conformation, or affecting its expression levels.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and might have similar biological activities.
Cyclopropanecarboxamide derivatives: Compounds with the cyclopropanecarboxamide moiety might exhibit similar chemical reactivity.
Pyridin-2-ylmethyl derivatives: These compounds share the pyridin-2-ylmethyl group and might have similar pharmacological properties.
Uniqueness
“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclopropanecarboxamide” is unique due to the specific combination of functional groups and the resulting biological activity. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-11-8-13(19)9-15-16(11)21-18(24-15)22(17(23)12-5-6-12)10-14-4-2-3-7-20-14/h2-4,7-9,12H,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQBZQCXSFJJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2734805.png)
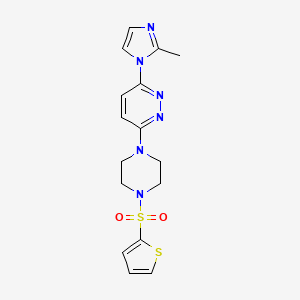
![N-benzyl-2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2734807.png)
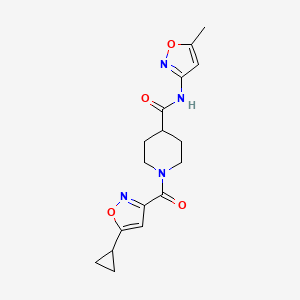
![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B2734815.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2734816.png)
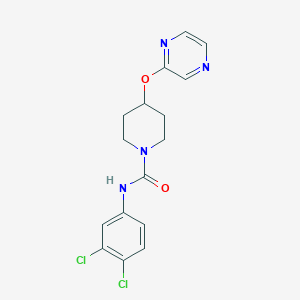

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2734820.png)
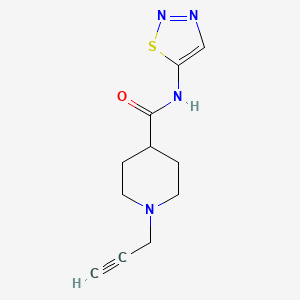
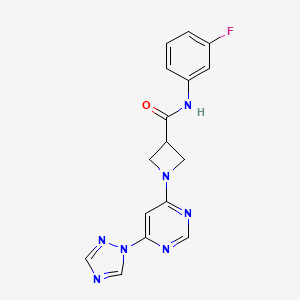
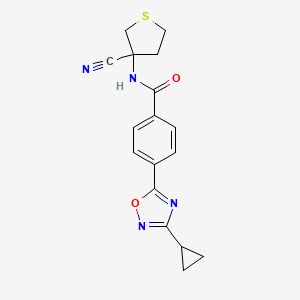
![2-[4-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2734826.png)
